5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Overview
Description
L787257 is a member of bipyridines.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.
Mode of Action
As a selective inhibitor of COX-2, this compound works by binding to the active site of the COX-2 enzyme, thereby preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain.
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain. This is achieved through the inhibition of COX-2 and the subsequent decrease in the production of prostaglandins .
Properties
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-6-4-12(5-7-15)16-9-14(18)11-20-17(16)13-3-2-8-19-10-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVUXNULRBGYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332079 | |
Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202409-31-2 | |
Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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